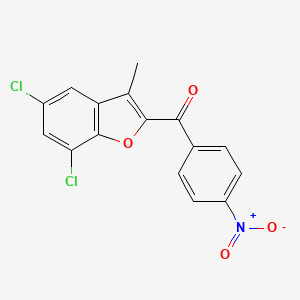
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone” is a chemical compound . It contains a benzofuran scaffold, which is found in many natural and synthetic compounds with a wide range of biological and pharmacological applications .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone” such as its density, melting point, boiling point, etc., are not provided in the retrieved sources .Scientific Research Applications
Antimicrobial Activity
Benzofuran derivatives have garnered attention as potential antimicrobial agents. Their unique structural features and wide array of biological activities make them promising candidates. Specifically, “(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone” exhibits antimicrobial properties against various clinically approved targets. Researchers have explored its efficacy in combating deadly microbes, including bacteria and fungi .
Anticancer Potential
The benzofuran scaffold has also been investigated for its anticancer properties. Although more studies are needed, compounds with similar structures have shown promise in inhibiting cancer cell growth. Further research could reveal whether “(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone” has potential as an anticancer agent .
Anti-HIV Activity
While not directly studied for HIV, related indole derivatives have demonstrated anti-HIV-1 activity. Considering the structural similarities, it’s worth exploring whether “(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone” could exhibit similar effects .
Cytotoxicity
Thiazole derivatives, which share some structural features with benzofuran compounds, have shown cytotoxic effects on tumor cell lines. Although this specific compound hasn’t been tested, its potential cytotoxicity warrants further investigation .
Skin Disease Treatment
Certain benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in treating skin diseases like cancer and psoriasis. While not directly related to our compound, this highlights the versatility of benzofuran-based structures .
Bioavailability Enhancement
Recent benzofuran derivatives have achieved improved bioavailability, allowing for once-daily dosing. Investigating whether our compound shares this property could be valuable .
Future Directions
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone” and similar compounds could have potential applications in the development of new therapeutic agents.
properties
IUPAC Name |
(5,7-dichloro-3-methyl-1-benzofuran-2-yl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO4/c1-8-12-6-10(17)7-13(18)16(12)23-15(8)14(20)9-2-4-11(5-3-9)19(21)22/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOAYCRNXVNTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Cl)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

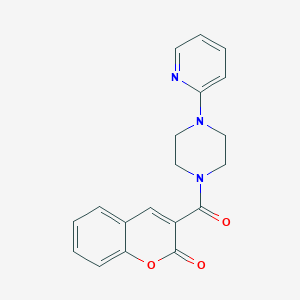
![Methyl 4-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]carbamoyl]benzoate](/img/structure/B2648102.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2648103.png)

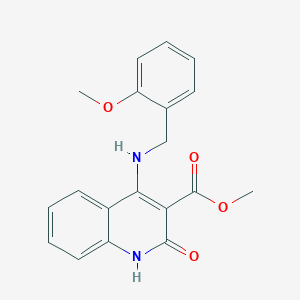
![N-(3-chloro-2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2648107.png)

![ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B2648110.png)

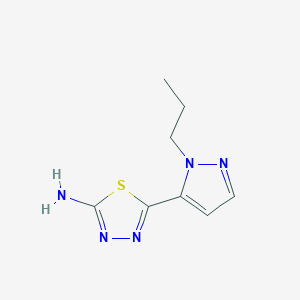

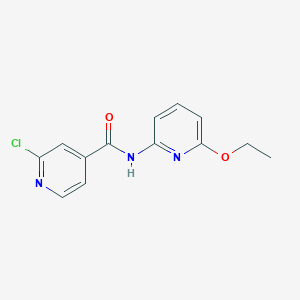

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxamide](/img/structure/B2648121.png)